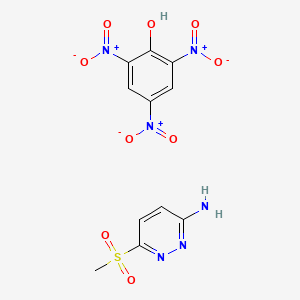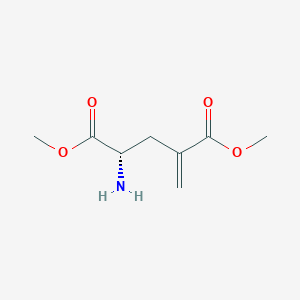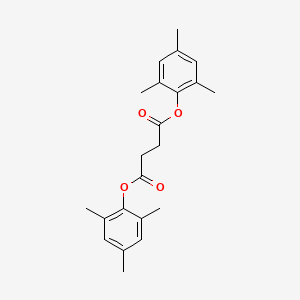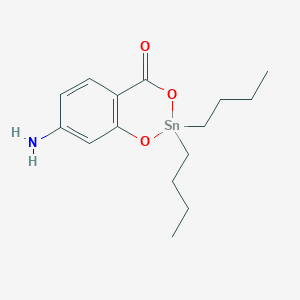
2,4,6-Trinitrophenol--6-(methanesulfonyl)pyridazin-3-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine (1/1) is a complex organic compound that combines the structural features of both 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups and a sulfonyl group in its structure suggests that it may exhibit unique chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the individual components, 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine, followed by their coupling.
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of 6-(Methanesulfonyl)pyridazin-3-amine: This involves the sulfonation of pyridazine followed by amination.
Coupling Reaction: The final step involves the coupling of 2,4,6-trinitrophenol with 6-(methanesulfonyl)pyridazin-3-amine under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol: Known for its explosive properties and use in analytical chemistry.
6-(Methanesulfonyl)pyridazin-3-amine: Studied for its potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
61071-26-9 |
|---|---|
Molekularformel |
C11H10N6O9S |
Molekulargewicht |
402.30 g/mol |
IUPAC-Name |
6-methylsulfonylpyridazin-3-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H7N3O2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-11(9,10)5-3-2-4(6)7-8-5/h1-2,10H;2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
GASTWGTXFCSCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)


![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

